molecular formula C8H15N3O2 B1457121 Methyl 7-azidoheptanoate CAS No. 1037510-76-1

Methyl 7-azidoheptanoate

Cat. No. B1457121
M. Wt: 185.22 g/mol
InChI Key: IAAVQRLMSQEYIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Methyl 7-azidoheptanoate”, a study on the synthesis of a similar compound, “Methyl-7-iodoheptanoate”, provides some insights . The study developed an economical method for preparing “Methyl-7-iodoheptanoate” using dihydropyran as a starting material in a 5-step process . This compound is important in the synthesis of codlemone, a sex pheromone of the codling moth, and in the synthesis of prostaglandin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 7-azidoheptanoate” are not explicitly mentioned in the search results. These properties can include aspects like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antibacterial Activity in Respiratory Pathogens

Methyl 7-azidoheptanoate derivatives, specifically novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been explored for their potent antibacterial activity. They have shown promising results against a range of respiratory pathogens, including both gram-positive and gram-negative strains, as well as atypical and multidrug-resistant bacteria. This makes them valuable in the development of treatments for respiratory tract infections (Odagiri et al., 2013).

Synthesis and Applications in Prostaglandin Synthesis

The synthesis of Methyl 7-oxoheptanoate, a derivative of Methyl 7-azidoheptanoate, has been used as a key intermediate in the preparation of prostaglandins. Different methods for preparing this compound have been explored, contributing to the understanding of its utility in the synthesis of important biological compounds (Ballini & Petrini, 1984).

Inhibitor of Lysine Methyltransferase in Breast Cancer

Methyl 7-azidoheptanoate-related compounds have been identified as inhibitors of SET domain-containing lysine methyltransferase 7/9 (Set7/9), which plays a role in estrogen-dependent transcription in breast cancer. This suggests potential applications in breast cancer treatment and the development of new anti-hormone breast cancer drugs (Takemoto et al., 2016).

Antifungal and Anti-Dengue Applications

Methyl 7-azidoheptanoate derivatives have demonstrated promising antifungal activity against selected fungal strains. Additionally, an in silico study has suggested potential antimalarial efficacy, adding to the compound's versatility in therapeutic applications (Abu-Izneid et al., 2018).

properties

IUPAC Name

methyl 7-azidoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-13-8(12)6-4-2-3-5-7-10-11-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAVQRLMSQEYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-azidoheptanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PC Chen, V Patil, W Guerrant, P Green… - Bioorganic & medicinal …, 2008 - Elsevier
… Reaction of methyl 7-azidoheptanoate 2d (0.15 g, 0.81 mmol) and phenylacetylene (182 mg, 1.78 mmol) within 24 h as described for the synthesis of 3a, followed by flash …
Number of citations: 123 www.sciencedirect.com
D Dung, NV Huan, DM Cam, DC Hieu… - Medicinal …, 2018 - ingentaconnect.com
… In the second step, a Click reaction between propargyl compounds 2 and respective methyl azidoalkanoates (including methyl 6-azidohexanoate, and methyl 7-azidoheptanoate) gave …
Number of citations: 5 www.ingentaconnect.com
Q Shen, E Han, Y Huang, QY Chen, Y Guo - Synthesis, 2015 - thieme-connect.com
Herein, we report a convenient methodology for the synthesis of fluorinated 1,4,5-substituted 1,2,3-triazoles. The azide–alkyne cycloaddition reaction of internal alkynes catalyzed by a …
Number of citations: 18 www.thieme-connect.com
B Williams - 2014 - escholarship.mcgill.ca
Breast cancer remains one of the most persistent threats to women’s health in the Western world. The selective estrogen receptor modulator (SERM) tamoxifen is a frontline treatment for …
Number of citations: 2 escholarship.mcgill.ca

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